molecular formula C20H26N2O3S B3509045 N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide

Cat. No.: B3509045
M. Wt: 374.5 g/mol
InChI Key: PUHSSQARZUQQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, an azepane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N-ethylazepan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The naphthalene ring may also contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide
  • N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide
  • N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-2-22(16-20(23)21-13-7-3-4-8-14-21)26(24,25)19-12-11-17-9-5-6-10-18(17)15-19/h5-6,9-12,15H,2-4,7-8,13-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHSSQARZUQQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.